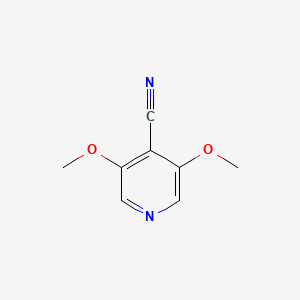![molecular formula C13H19FO2Si B13462442 2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde](/img/structure/B13462442.png)
2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a fluorobenzaldehyde core. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde typically involves the protection of the hydroxyl group of 5-fluorobenzaldehyde using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or neutral conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: 2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzoic acid.
Reduction: 2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group, preventing unwanted reactions during subsequent synthetic steps . The compound can also act as an intermediate in various chemical transformations, facilitating the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
- 2-[(Tert-butyldimethylsilyl)oxy]ethanol
- Pentanoic acid, 2-[(Tert-butyldimethylsilyl)oxy]-, tert-butyldimethylsilyl ester
Uniqueness
2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde is unique due to the presence of both the TBDMS protecting group and the fluorine atom. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis. The fluorine atom can participate in various substitution reactions, adding to the compound’s versatility .
Propiedades
Fórmula molecular |
C13H19FO2Si |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-5-fluorobenzaldehyde |
InChI |
InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-12-7-6-11(14)8-10(12)9-15/h6-9H,1-5H3 |
Clave InChI |
MWHCDSBNBWWDRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


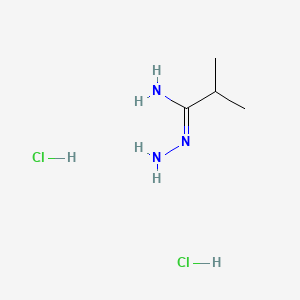
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)


![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
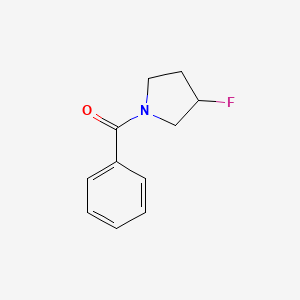
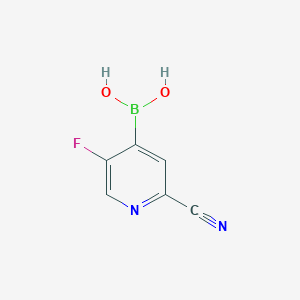
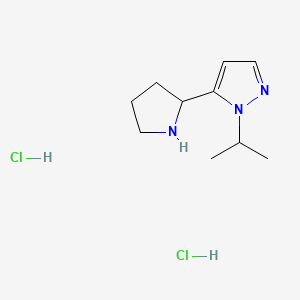
![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid](/img/structure/B13462422.png)
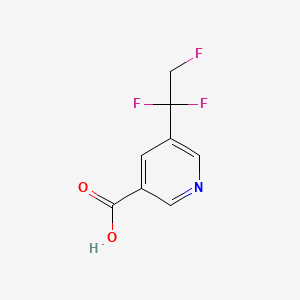
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13462426.png)
